molecular formula C24H24O3S3 B12665846 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- CAS No. 5692-49-9

1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-

Cat. No.: B12665846
CAS No.: 5692-49-9
M. Wt: 456.6 g/mol
InChI Key: HZHATLMQXZNESN-UHFFFAOYSA-N
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Description

1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-: is a chemical compound with the molecular formula C24H24O3S3. It is a derivative of trithiane, a heterocyclic compound consisting of a six-membered ring with alternating methylene bridges and thioether groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with hydrogen sulfide in the presence of an acid catalyst. The reaction proceeds through the formation of a dithioacetal intermediate, which subsequently undergoes cyclization to form the trithiane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of biological activities. The specific pathways involved include oxidative stress response and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- is unique due to its methoxy substituents, which impart distinct electronic and steric properties.

Properties

CAS No.

5692-49-9

Molecular Formula

C24H24O3S3

Molecular Weight

456.6 g/mol

IUPAC Name

2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane

InChI

InChI=1S/C24H24O3S3/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15,22-24H,1-3H3

InChI Key

HZHATLMQXZNESN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2SC(SC(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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